P2Y11 Binding Affinity Comparison
NF157 represents a significant advancement in potency over its structural parent, suramin. Fluorine substitution on the suramin backbone resulted in the first nanomolar P2Y11 antagonist. NF157 achieves a pKi of 7.35 at the human P2Y11 receptor, which corresponds to a Ki of 44.3 nM [1]. In comparison, suramin acts as a competitive antagonist with an apparent Ki of 0.82 µM (820 nM) at the same receptor [2]. This demonstrates an approximate 18.5-fold improvement in binding affinity.
| Evidence Dimension | Binding Affinity (Ki) at Human P2Y11 Receptor |
|---|---|
| Target Compound Data | Ki = 44.3 nM |
| Comparator Or Baseline | Suramin, Ki = 0.82 µM (820 nM) |
| Quantified Difference | NF157 is approximately 18.5-fold more potent |
| Conditions | Recombinant human P2Y11 receptor; competitive binding assays |
Why This Matters
This higher potency allows for the use of lower compound concentrations in assays, minimizing potential non-specific effects common with high concentrations of polyanionic compounds like suramin.
- [1] Ullmann, H., Meis, S., Hongwiset, D., Marzian, C., Wiese, M., Nickel, P., Communi, D., Boeynaems, J. M., Wolf, C., Hausmann, R., Schmalzing, G., & Kassack, M. U. (2005). Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency. Journal of Medicinal Chemistry, 48(22), 7040-7048. View Source
- [2] Communi, D., Robaye, B., & Boeynaems, J. M. (1999). Pharmacological characterization of the human P2Y11 receptor. British Journal of Pharmacology, 128(6), 1199-1206. View Source
